Compound Description: Norcantharidin (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride) is a demethylated analog of cantharidin, a natural toxin found in blister beetles. It possesses various biological activities, including antitumor and antiviral effects. Norcantharidin has been investigated for its potential use in cancer treatment due to its ability to inhibit protein phosphatase 2A (PP2A). [, , ]
Relevance: Norcantharidin serves as the parent compound for 3-{[(4-propylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid. The target compound is a derivative of norcantharidin, featuring a carboxyl group at position 2 and a substituted amide group at position 3. [, ] You can see this by comparing their structures:
Compound Description: This series of compounds, synthesized by selective single esterification from 7-oxabicyclo[2.2.1]heptane-5-ene-2,3-dicarboxylic acid, were evaluated for their anti-HIV-1 activity. Notably, compound 4a exhibited a therapeutic index comparable to norcantharidin while displaying lower toxicity. []
Relevance: These compounds share the 7-oxabicyclo[2.2.1]heptane core with both norcantharidin and the target compound, 3-{[(4-propylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid. They represent a class of norcantharidin derivatives with modifications at the carboxylic acid groups. []
Compound Description: LB-100 is a promising antitumor drug currently undergoing clinical trials. It exhibits cytotoxic activity against various cancer cells and demonstrates marked anti-tumor activity in animal models. LB-100 functions as a catalytic inhibitor of serine/threonine phosphatase 2A (PP2AC) and PPP5C. []
Relevance: LB-100 shares the core 7-oxabicyclo[2.2.1]heptane structure with 3-{[(4-propylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid and norcantharidin. Both LB-100 and the target compound are norcantharidin derivatives modified at the 2- and 3-positions. Both compounds also demonstrate biological activity, with LB-100 exhibiting anticancer activity and the target compound potentially sharing similar properties due to its structural similarity. []
Canthaplatin
Compound Description: Canthaplatin is a Pt(IV) pro-drug of cisplatin designed to overcome cisplatin resistance in cancer cells. This compound also acts as a protein phosphatase 2A (PP2A) inhibitor and exhibits enhanced antitumor efficacy compared to cisplatin. []
Relevance: Canthaplatin incorporates a 7-oxabicyclo[2.2.1]heptane moiety, directly connecting it to the 7-oxabicyclo[2.2.1]heptane core found in 3-{[(4-propylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid. This shared structural feature suggests potential overlapping biological activities, particularly in the context of PP2A inhibition, which is a characteristic shared by both compounds. []
Compound Description: This compound is a protein phosphatase 2A (PP2A) inhibitor and is utilized in combination with cisplatin to enhance its antitumor efficacy. []
Relevance: Similar to canthaplatin, this compound also features the 7-oxabicyclo[2.2.1]heptane moiety. This shared structural element with 3-{[(4-propylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid suggests a potential for similar biological activities, especially PP2A inhibition, a property exhibited by both compounds. []
Compound Description: This series of compounds, characterized by an interphenylene 7-oxabicyclo[2.2.1]heptane core with an oxazole substituent, displays potent and selective thromboxane A2 receptor antagonist activity. A key representative, BMS-180,291, shows long-lasting effects in inhibiting thromboxane A2-mediated platelet aggregation. []
Relevance: Although these compounds differ from 3-{[(4-propylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid in terms of specific functional groups and biological targets, they share the common 7-oxabicyclo[2.2.1]heptane structural motif. This structural similarity highlights the diverse applications of the 7-oxabicyclo[2.2.1]heptane framework in medicinal chemistry. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.